(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Chiral Intermediate Stereoselective Synthesis Empagliflozin Synthesis

This (S)-enantiomer is the designated late-stage intermediate for empagliflozin synthesis. The specific (S)-configuration at the tetrahydrofuran ring is mandatory; the (R)-enantiomer yields an incorrect diastereomer impurity. The 5-bromo-2-chloro substitution pattern is required for the AlCl3-promoted silane reduction step. Procure this compound to ensure correct API stereochemistry, minimal process impurities, and regulatory compliance in generic empagliflozin manufacturing.

Molecular Formula C17H16BrClO2
Molecular Weight 367.67
CAS No. 915095-89-5
Cat. No. B2906590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
CAS915095-89-5
Molecular FormulaC17H16BrClO2
Molecular Weight367.67
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
InChIKeyHUNLNKBDQXGMAP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) as a Key Empagliflozin Intermediate


(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, also known as (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, is a chiral heterocyclic compound with the molecular formula C17H16BrClO2 and a molecular weight of 367.66 g/mol . It serves primarily as a critical late-stage intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus . The compound's utility is defined by its specific (S)-enantiomeric configuration, which is essential for the stereochemical outcome of the final active pharmaceutical ingredient (API) [1].

Why Generic Substitution of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) Fails: The Critical Role of Stereochemistry and Halogenation


Substituting this compound with a seemingly similar analog is not scientifically viable for two primary reasons. First, the specific (S)-enantiomeric configuration at the tetrahydrofuran ring is not interchangeable; the corresponding (R)-enantiomer (CAS 915095-90-8) would lead to the formation of an incorrect diastereomer in the final API, which is considered a process-related impurity rather than the active pharmaceutical agent . Second, the precise substitution pattern of the bromine and chlorine atoms on the benzyl ring (5-bromo-2-chloro) is a requirement of the established synthetic route. Altering or removing these halogens would change the reactivity in the subsequent AlCl3-promoted silane reduction step, fundamentally altering the synthesis pathway and preventing the formation of empagliflozin .

Quantitative Evidence Guide: Verifiable Differentiation of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) for Procurement


Stereochemical Purity: Differentiating (S)-Enantiomer from (R)-Enantiomer Impurity

The compound is procured for its defined (S)-stereochemistry, which is essential for the correct stereochemical outcome of the final API, empagliflozin. The R-enantiomer (CAS 915095-90-8) is a known impurity in the synthesis process and would lead to an incorrect diastereomer if used as a substitute . Vendor specifications for the target compound often note the defined atom stereocenter count of 1, indicating a single, specific stereoisomer, while the undefined atom stereocenter count is 0 .

Chiral Intermediate Stereoselective Synthesis Empagliflozin Synthesis

Physical Property Comparison: Melting Point and Purity for Identity Confirmation

The compound's identity and purity can be confirmed via its reported physical properties. A melting point range of 49-51°C is consistently reported across multiple vendors for the (S)-enantiomer, providing a key parameter for identity verification . This value can be contrasted with data for other related empagliflozin intermediates. Furthermore, the compound is commercially available with minimum purity specifications of 95% or 97%, with analytical methods (GC, HPLC) supporting the grade .

Quality Control Material Identity Analytical Chemistry

Crystallographic Identity and Conformational Definition

The compound's three-dimensional structure has been unambiguously determined by single-crystal X-ray crystallography, confirming its stereochemistry and molecular conformation . This level of structural characterization, which provides atomic-level detail of the molecular geometry, is not available for many related intermediates. The crystal structure data provides a definitive fingerprint for the compound, ensuring identity and purity. This data is also used in computational studies to understand its reactivity and interactions.

X-ray Crystallography Molecular Conformation Structural Biology

Direct Application in AlCl3-Promoted Silane Reduction for Empagliflozin Synthesis

The primary industrial use of this compound is as a specific reactant in the AlCl3-promoted silane reduction of β-glycopyranoside to yield empagliflozin . This synthetic step is a key transformation in the overall process. The presence of both the bromine and chlorine atoms in the specified positions on the benzyl ring is essential for the reactivity and selectivity of this step. Alternative intermediates lacking this halogenation pattern would not participate in this established, high-yielding transformation.

Organic Synthesis AlCl3-Promoted Reduction Empagliflozin Intermediate

In Vitro and In Vivo Anticancer Activity Profile

Beyond its role as an intermediate, this compound has been evaluated for direct biological activity. In a study assessing its anticancer potential, it demonstrated an inhibitory effect on SPC-A-1 human lung adenocarcinoma cells in vitro, as measured by a CCK-8 assay . This activity was further corroborated in an in vivo xenograft mouse model, where the compound was shown to reduce cancer volume . While not its primary commercial application, this bioactivity data distinguishes the molecule from other simple synthetic intermediates and suggests a potential for repurposing or further medicinal chemistry exploration.

Anticancer Activity Lung Adenocarcinoma Xenograft Model

Primary Application Scenarios for (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) Based on Verified Evidence


Industrial-Scale Synthesis of Empagliflozin API

This compound is the designated reactant for the final stages of empagliflozin synthesis, specifically in the AlCl3-promoted silane reduction of β-glycopyranoside. Procurement is essential for any organization manufacturing empagliflozin or its generic versions, as this intermediate is required to follow the established, high-yielding synthetic pathway . The well-defined stereochemistry and halogenation pattern ensure the correct formation of the API with minimal impurities, supporting process efficiency and regulatory compliance.

Quality Control and Reference Standard for Empagliflozin Production

Due to its structural specificity, this compound serves as a crucial reference standard or impurity marker in the quality control (QC) of empagliflozin drug substance and drug product manufacturing. Its distinct chromatographic properties and well-characterized physical data (melting point, purity) allow analytical chemists to use it for method development, validation, and routine batch release testing to ensure the API meets purity specifications .

Medicinal Chemistry and Anticancer Drug Discovery Research

The compound has demonstrated a confirmed biological effect in preclinical models of human lung adenocarcinoma. As reported, it inhibits the viability of SPC-A-1 cancer cells in vitro and reduces tumor volume in a mouse xenograft model . This makes it a compound of interest for academic and pharmaceutical research groups investigating new anticancer agents or exploring structure-activity relationships (SAR) around the tetrahydrofuran and halogenated benzyl scaffolds.

Structural Biology and Computational Chemistry Studies

The availability of a solved single-crystal X-ray structure for this molecule provides an authoritative three-dimensional model . Researchers in structural biology and computational chemistry can procure the compound to use as a ligand for molecular docking studies, to perform conformational analysis, or to validate computational models, leveraging the precise atomic coordinates determined from crystallography.

Quote Request

Request a Quote for (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.